

Application Notes and Protocols: In Vitro Kinase Assay for Brepocitinib P-Tosylate

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Compound of Interest		
Compound Name:	Brepocitinib P-Tosylate	
Cat. No.:	B15612361	Get Quote

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Introduction

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators in the signaling pathways of numerous pro-inflammatory cytokines.[1][2][3] By targeting these kinases, Brepocitinib effectively modulates the immune response, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1][4][5] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **Brepocitinib P-Tosylate** against TYK2 and JAK1. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Mechanism of Action

Brepocitinib selectively binds to and inhibits the activation of TYK2 and JAK1.[4] These kinases are critical components of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The activated JAKs then phosphorylate STATs, which dimerize and translocate to the nucleus to regulate gene expression. By inhibiting TYK2 and JAK1, Brepocitinib disrupts this signaling cascade, leading to a reduction in the inflammatory response.[1]



Data Presentation

The inhibitory activity of **Brepocitinib P-Tosylate** against TYK2, JAK1, and other related kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

Kinase	IC50 (nM)	Assay Type
TYK2	23	Cell-free
JAK1	17	Cell-free
JAK2	77	Cell-free
JAK3	6490	Cell-free
Data compiled from publicly available sources.[7][8]		

Experimental Protocols

This section details the methodology for determining the in vitro potency of **Brepocitinib P-Tosylate** against TYK2 and JAK1 kinases using the ADP-Glo™ Kinase Assay.

Materials and Reagents

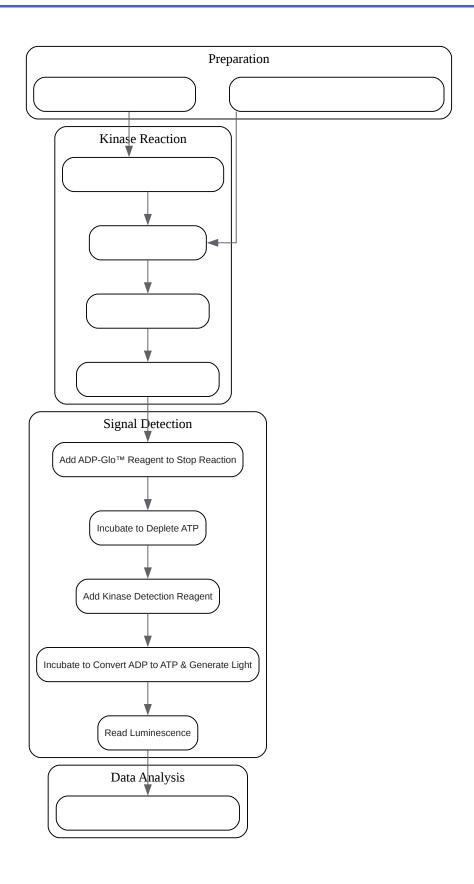
- Enzymes: Recombinant human TYK2 and JAK1 (catalytic domain, e.g., GST-tagged or Histagged).
- Substrate: A suitable peptide substrate such as IRS1-tide or a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1.
- Inhibitor: **Brepocitinib P-Tosylate**, dissolved in 100% DMSO to create a stock solution.
- ATP: Ultra-pure ATP solution.
- Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 μM DTT (add fresh).



- Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
- Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.
- Plate Reader: A luminometer capable of reading luminescence.

Experimental Workflow Diagram





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Caption: Workflow for the in vitro kinase assay of Brepocitinib.



Step-by-Step Protocol

- Preparation of Reagents:
 - Prepare the Kinase Assay Buffer.
 - Create a serial dilution of Brepocitinib P-Tosylate in 100% DMSO. Further dilute these stocks in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
 - Prepare a master mix containing the kinase (TYK2 or JAK1) and the peptide substrate in Kinase Assay Buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but typically range from 1-10 ng/μL for the enzyme and 0.2-1 mg/mL for the substrate.
- Kinase Reaction:
 - Add the diluted Brepocitinib P-Tosylate or vehicle (DMSO in Kinase Assay Buffer) to the wells of a white assay plate.
 - Add the kinase/substrate master mix to all wells.
 - \circ Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase, if known (typically in the range of 10-100 μ M).
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Signal Detection (ADP-Glo[™] Assay):
 - Following the kinase reaction incubation, add ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

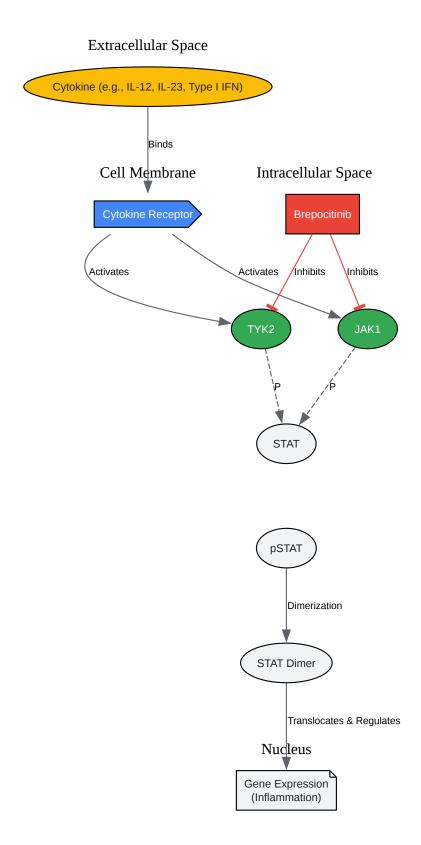


- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The "blank" wells (containing no enzyme) are used to subtract background luminescence.
 - The "positive control" wells (containing enzyme and vehicle but no inhibitor) represent 100% kinase activity.
 - Calculate the percentage of inhibition for each Brepocitinib concentration relative to the positive control.
 - Plot the percent inhibition against the logarithm of the Brepocitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory effect of Brepocitinib.





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